Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-methoxy-4-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-13(15)10-7-18-11-6-8(16-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMLUKKJKAGIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C(C1=O)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of 7-methoxy-4-oxo-4H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 7-methoxy-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 7-methoxy-4-hydroxy-4H-chromene-3-carboxylate.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate exhibits a range of biological activities, making it a promising candidate for drug development. Notably, it has demonstrated:
- Antioxidant Activity: The compound has the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative damage. This property is particularly relevant in studies related to neurodegenerative diseases.
- Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting enzymes such as cyclooxygenase and lipoxygenase, suggesting potential applications in treating inflammatory conditions.
- Anticancer Potential: this compound has shown efficacy in inducing apoptosis in cancer cells. Studies have reported its effectiveness against various tumor cell lines, outperforming standard chemotherapeutics like Cisplatin .
Case Studies:
- Antitumor Activity: In a study evaluating chromene derivatives, compounds similar to this compound were synthesized and tested against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. The results indicated significant antitumor activity, leading to further investigations into their mechanisms of action .
- Bronchodilatory Effects: Research on related chromene derivatives revealed their potential as bronchodilators, with some compounds showing up to 48% protection against histamine-induced contractions in guinea pig models .
Synthetic Applications
This compound serves as a versatile building block in synthetic organic chemistry:
Synthesis of Functionalized Derivatives:
The compound can be utilized in the synthesis of various functionalized chromeno derivatives through one-pot reactions involving malononitrile or cyanoacetates. This method allows for efficient synthesis while minimizing environmental impact by using green chemistry principles.
Table: Synthesis Methods and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Three-component reaction | Ethanol-water (3:1) | 71–99 | |
| Condensation with β-ketoesters | Sodium ethoxide | High | |
| Microwave-assisted synthesis | Ionic liquids | Enhanced |
Industrial Applications
In addition to its medicinal properties, this compound finds applications in various industrial sectors:
Dyes and Pigments:
The compound is used in the development of dyes and pigments due to its chromophoric properties. Its structural features allow for the design of colorants with specific absorption characteristics.
Polymer Chemistry:
this compound can also serve as a monomer or additive in polymer formulations, enhancing the material properties through its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, thereby exhibiting skin-lightening properties . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Structural and Functional Insights
Substituent Effects on Reactivity and Solubility Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS 6093-71-6): Replacing the methoxy group with a hydroxyl (-OH) at C7 increases polarity, enhancing aqueous solubility but reducing stability under oxidative conditions . 6,7-Dihydroxy-4-methyl-2H-chromen-2-one (CAS 529-84-0): The presence of two hydroxyl groups at C6 and C7 introduces strong hydrogen-bonding capacity, making this compound more acidic than the methoxy-substituted analog. The methyl group at C4 adds steric bulk, which may hinder enzymatic interactions .
Impact of Extended Alkyl Chains
- Pentadecyl 4-oxo-6-((palmitoyloxy)methyl)-4H-pyran-3-carboxylate (CAS 79725-98-7) : The long alkyl chains (C15 and C16) confer high lipophilicity, making this compound suitable for lipid-based formulations or membrane-targeted applications. However, its pyran core differs from the chromene structure, reducing electronic conjugation .
Its larger size (MW 372.33) may limit bioavailability compared to simpler analogs .
Biological Activity
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound belongs to the chromene class of compounds, characterized by a fused benzopyran structure. The presence of the methoxy group at the 7-position and the carboxylate group at the 3-position enhances its biological activity.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C12H12O5 |
| Molecular Weight | 236.22 g/mol |
| Functional Groups | Methoxy, Carbonyl, Ester |
| Chromophore | Yes |
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values reported are comparable to those of established antibiotics.
Case Study:
A study demonstrated that this compound inhibited the growth of E. coli with an MIC of 25 µg/mL, showcasing its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Research Findings:
In animal models, administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
Anticancer Properties
One of the most promising aspects of this compound is its anticancer activity. Studies have shown that it selectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
Mechanism of Action:
The anticancer effects are attributed to the compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase. It has been shown to downregulate oncogenes while upregulating tumor suppressor genes .
Table 2: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Q & A
Q. Basic
- NMR : NMR identifies methoxy ( 3.8–4.0 ppm) and ester carbonyl ( 4.3–4.5 ppm) groups. NMR confirms the chromene carbonyl ( 180–185 ppm) .
- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves the planar chromene core and substituent orientations. Metrics like R-factor (<0.05) validate structural accuracy .
- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 279.0732 for CHO) .
How can crystallographic data discrepancies (e.g., bond length variations) be resolved in structural studies?
Advanced
Discrepancies often arise from dynamic disorder or twinning. Mitigation strategies include:
- Data redundancy : Collect high-resolution datasets ( Å) and average symmetry-equivalent reflections .
- Refinement constraints : Use SHELXL’s restraints for flexible groups (e.g., ethyl ester chains) .
- Computational validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian at B3LYP/6-31G*) .
What biological activities have been reported for this compound and its analogs?
Q. Basic
- Antioxidant activity : Analogous ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibits radical scavenging (IC = 12 µM in DPPH assays) .
- Enzyme modulation : Methoxy-substituted chromenes inhibit cyclooxygenase-2 (COX-2) with selectivity indices >10 compared to COX-1 .
- Antimicrobial potential : Structural analogs show MIC values of 8–16 µg/mL against Gram-positive bacteria .
What experimental approaches are used to elucidate the mechanism of action in enzyme inhibition?
Q. Advanced
- Kinetic assays : Monitor substrate turnover (e.g., UV-Vis at 590 nm for COX-2) with varying inhibitor concentrations to determine values .
- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 PDB: 5KIR). Focus on H-bonding with methoxy/ester groups .
- Site-directed mutagenesis : Validate key residues (e.g., Arg513 in COX-2) via alanine scanning .
How can conflicting bioactivity data across studies be systematically addressed?
Q. Advanced
- Standardized assays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing (CLSI protocols) to reduce variability .
- SAR analysis : Compare substituent effects (e.g., methoxy vs. ethoxy at position 7) using clustering algorithms (e.g., PCA) .
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in EC distributions .
What computational methods predict the compound’s reactivity and binding modes?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-311++G** to map electrostatic potential surfaces (EPS) and nucleophilic/electrophilic sites .
- MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with activity .
How does the substitution pattern (e.g., methoxy position) influence biological activity?
Q. Advanced
- Position 7 vs. 6 : Methoxy at position 7 enhances COX-2 inhibition (IC = 0.8 µM) compared to position 6 (IC = 3.2 µM) due to better active-site fit .
- Ester vs. carboxylic acid : Ethyl esters improve membrane permeability (logP = 2.1) versus carboxylic acids (logP = −0.3), impacting bioavailability .
What analytical techniques ensure purity and stability in long-term storage?
Q. Basic
- HPLC-DAD : Monitor degradation (e.g., column: C18, gradient: 40–80% acetonitrile/water). Purity >98% is required for biological assays .
- Stability studies : Store at −20°C under argon; assess via accelerated aging (40°C/75% RH for 4 weeks) .
- DSC/TGA : Determine melting points (expected >150°C) and thermal decomposition profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
